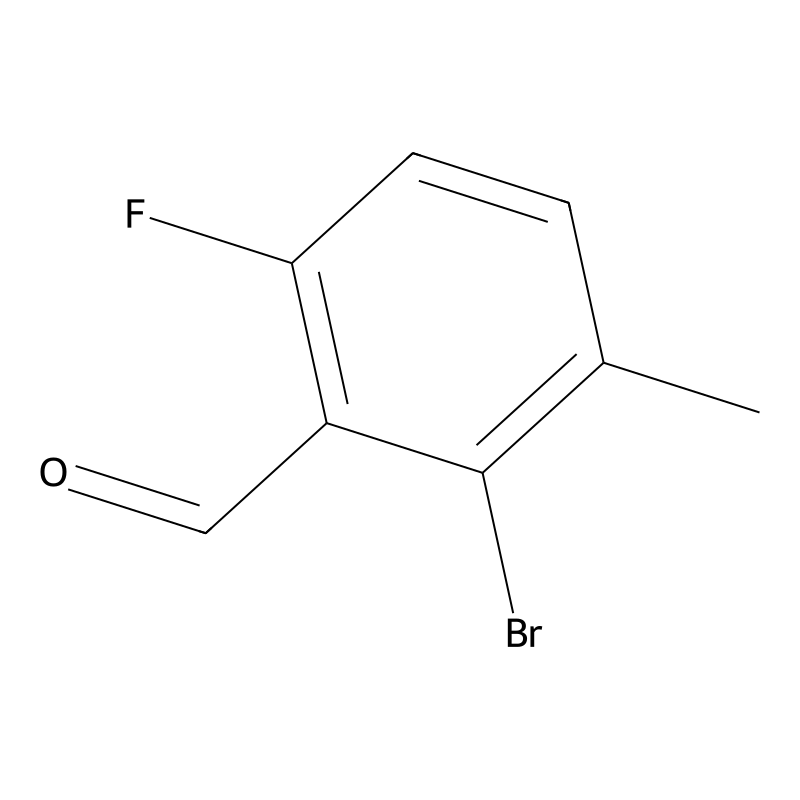

2-Bromo-6-fluoro-3-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Bromo-6-fluoro-3-methylbenzaldehyde is a chemical compound belonging to the class of aromatic aldehydes. While its specific applications in scientific research are limited, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including:

- Friedel-Crafts acylation of 2-bromo-6-fluoro-3-methylaniline with formyl chloride [].

- Vilsmeier-Haack formylation of 2-bromo-6-fluoro-3-methylanisole [].

These studies typically involve detailed characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Due to the presence of functional groups like bromine, fluorine, and the aldehyde group, 2-bromo-6-fluoro-3-methylbenzaldehyde possesses potential for various applications, although these haven't been extensively explored in scientific research. These potential applications include:

- Intermediate in organic synthesis: The combination of reactive groups like the aldehyde and the halogens (bromine and fluorine) could make it a valuable intermediate in the synthesis of more complex molecules with desired properties [].

- Medicinal chemistry: The presence of the halogen groups and the aldehyde functionality might offer possibilities for exploring its potential biological activity, although further research is needed in this area [].

2-Bromo-6-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula and a CAS number of 154650-16-5. This compound features a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position of the benzene ring. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

- Safety information is not widely available in open scientific sources.

- However, due to the presence of bromine and the aldehyde group, it is likely that 2-Br-6-F-3-Me-benzaldehyde can be irritating to the skin, eyes, and respiratory system. It may also be flammable.

- Oxidation: The aldehyde group can be oxidized to form 2-Bromo-6-fluoro-3-methylbenzoic acid using reagents like potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: The aldehyde can be reduced to yield 2-Bromo-6-fluoro-3-methylbenzyl alcohol, typically using sodium borohydride or lithium aluminum hydride.

- Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used (amines, thiols, etc.) in the presence of a base like sodium hydroxide.

Major Products- Oxidation: 2-Bromo-6-fluoro-3-methylbenzoic acid

- Reduction: 2-Bromo-6-fluoro-3-methylbenzyl alcohol

- Substitution: Various substituted derivatives depending on the nucleophile utilized.

The synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde typically involves two main steps:

- Bromination: The starting material, 3-methylbenzaldehyde, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

- Fluorination: The resulting brominated intermediate is then subjected to fluorination using fluorinating agents like potassium fluoride or cesium fluoride to introduce the fluorine atom at the 6-position.

These methods can be adapted for industrial production, ensuring high yield and purity through controlled reaction conditions.

Interaction studies of 2-Bromo-6-fluoro-3-methylbenzaldehyde focus on its biochemical effects and mechanisms. These studies often involve assessing its reactivity towards different biological targets, including enzymes and receptors. Understanding these interactions can provide insights into its potential therapeutic applications and mechanisms of action .

Several compounds exhibit structural similarities to 2-Bromo-6-fluoro-3-methylbenzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-6-fluoro-3-methoxybenzaldehyde | C8H6BrFO2 | Contains a methoxy group instead of a methyl group |

| 6-Bromo-2-fluoro-3-methoxybenzaldehyde | C8H6BrFO2 | Different positioning of bromine and methoxy groups |

| 2,4-Dibromo-6-fluorobenzaldehyde | C8H5Br2F O | Contains two bromine atoms, increasing reactivity |

| 2-Bromo-4,6-difluorobenzaldehyde | C8H4BrF2O | Two fluorine atoms enhance electrophilicity |

| 4-Bromo-2-fluoro-5-methylbenzaldehyde | C8H7BrF O | Different substitution pattern affecting properties |

Uniqueness

The uniqueness of 2-Bromo-6-fluoro-3-methylbenzaldehyde lies in its specific combination of a methyl group with halogen substitutions. This configuration influences its chemical reactivity, boiling point, solubility, and interactions with other molecules, making it distinct from its analogs .

| Methodology | Reaction Conditions | Yield (%) | Selectivity | Environmental Impact |

|---|---|---|---|---|

| Conventional Bromination | Br₂, FeCl₃, 0-25°C | 75-85 | Para-selective | Moderate |

| Conventional Fluorination | F₂ gas, supported catalyst, controlled temp | 60-80 | Position-dependent | High (F₂ handling) |

| Methylation via Friedel-Crafts | CH₃Cl, AlCl₃, 80-120°C | 70-90 | Ortho/para directing | Moderate |

| Vilsmeier-Haack Formylation | DMF-POCl₃, 60-80°C | 80-95 | Ortho-selective | Low-moderate |

| Gattermann-Koch Formylation | CO, HCl, AlCl₃, CuCl | 85-92 | Non-selective | Moderate (CO) |

| Rosenmund Reduction | H₂, Pd/BaSO₄, quinoline | 70-85 | Aldehyde-specific | Low |

| One-pot Bromination-Fluorination | NH₄Br, H₂O₂, CH₃COOH, RT | 76-91 | Para-selective | Low (green) |

| Aluminum Hemiaminal Method | Al-catalyst, ethyl formate, RT | 85-95 | Regioselective | Low |

| Green Photocatalysis | Visible light, photocatalyst, ambient | 65-85 | High selectivity | Very low |

| Microwave-Ultrasound Combined | 50W MW + 50W US, 10 min | 45-48 | Variable | Low (energy efficient) |

| Continuous Flow Process | Continuous pumps, heated coil | 80-95 | Highly selective | Low (efficient) |

Table 2: Green Chemistry Metrics Comparison

| Parameter | Conventional Route | Green Alternative | Improvement Factor |

|---|---|---|---|

| Atom Economy (%) | 45-65 | 75-95 | 1.5-2.0x |

| E-Factor (kg waste/kg product) | 15-25 | 2-8 | 3-10x reduction |

| Energy Consumption (kJ/mol) | 150-250 | 50-120 | 2-3x reduction |

| Solvent Use (L/kg product) | 5-10 | 0-3 | 5-10x reduction |

| Catalyst Loading (mol%) | 5-15 | 0.1-5 | 3-10x reduction |

| Reaction Time (hours) | 6-24 | 0.5-6 | 4-20x reduction |

| Operating Temperature (°C) | 80-150 | 25-80 | Lower by 50-100°C |

| Waste Generation (kg/kg product) | 2-4 | 0.2-1 | 5-20x reduction |

Table 3: Process Optimization Parameters

| Process Parameter | Traditional Batch | Continuous Flow | Key Benefit |

|---|---|---|---|

| Temperature Control | Poor (±5°C) | Excellent (±0.5°C) | Better reproducibility |

| Pressure Management | Atmospheric only | Precise (0-50 bar) | Reaction scope expansion |

| Mixing Efficiency | Moderate (stirring) | Excellent (micromixing) | Faster kinetics |

| Residence Time | Variable (6-24h) | Precise (1-60 min) | Reduced side reactions |

| Heat Transfer Rate | Limited (jacket) | Enhanced (microchannels) | Energy efficiency |

| Mass Transfer Rate | Diffusion-limited | Enhanced (high surface area) | Higher conversion |

| Catalyst Dispersion | Heterogeneous | Homogeneous | Lower catalyst loading |

| Product Selectivity | 75-85% | 90-98% | Higher purity product |

XLogP3

GHS Hazard Statements

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant